![molecular formula C8H10BrNO B599839 4-Bromo-2-[(methylamino)methyl]phenol CAS No. 157729-23-2](/img/structure/B599839.png)
4-Bromo-2-[(methylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(methylamino)methyl]phenol is a chemical compound with the CAS Number: 157729-23-2 . It has a molecular weight of 216.08 and its IUPAC name is this compound . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 4-bromosalicylaldehyde and methylamine are combined and heated under reflux in a Dean-Stark apparatus for 3 hours . In the second stage, sodium tetrahydroborate is added at 20 degrees Celsius and the mixture is heated for 4 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8 degrees Celsius under an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes : This compound is often used in the synthesis of metal complexes, particularly with copper and manganese. These complexes are studied for their spectral, electrochemical, and magnetic properties. For instance, Amudha, Thirumavalavan, and Kandaswamy (1999) synthesized dicopper(II) complexes derived from ligands including a variant of 4-Bromo-2-[(methylamino)methyl]phenol, exploring their spectral and magnetic behaviors (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Catalase-like Activity : Higuchi et al. (1994) created manganese(II) complexes using a similar compound and found these complexes demonstrate catalase-like activity, which could have implications in biochemical applications (Higuchi et al., 1994).
Antibacterial Activities : R. Hui, P. Zhou, and Z. You (2009) studied azido-bridged copper(II) complexes with Schiff bases derived from a related compound and tested their antibacterial activities (Hui, Zhou, & You, 2009).
Structural Studies of Complexes : S. Liu and Y. P. Ma (2012) synthesized and characterized new oxovanadium complexes with ligands based on this compound, highlighting the structural diversity achievable with this compound (Liu & Ma, 2012).
Catecholase Activity and Solvent-Induced Nuclearity Conversion : A Schiff-base ligand related to this compound has been used to create CuII-based catecholase models. Dasgupta et al. (2017) studied their catalytic activity and investigated the solvent-dependent nuclearity change (Dasgupta et al., 2017).
Synthesis and Thermal Analyses of Metal Complexes : Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes with a related compound, exploring their thermal properties and structural analyses (Takjoo et al., 2013).
Investigations in Molecular Structure and Theoretical Studies : The molecular structures of compounds and complexes derived from similar compounds have been extensively studied, including theoretical approaches and X-ray diffraction analyses, to understand their geometrical and electronic properties, as shown in studies by Khalaji et al. (2017) and Sheikhshoaie et al. (2015) (Khalaji et al., 2017), (Sheikhshoaie et al., 2015).
Antimicrobial Properties : Xiong (2013) investigated the antibacterial activity of nickel(II) complexes with Schiff bases derived from a related compound, indicating potential applications in antimicrobial treatments (Xiong, 2013).
Safety and Hazards
The safety information for 4-Bromo-2-[(methylamino)methyl]phenol indicates that it is classified under the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .
Mécanisme D'action
Mode of Action
It is known that brominated phenols can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of target molecules, potentially influencing biological processes.
Biochemical Pathways
Brominated phenols can potentially interfere with various biochemical processes due to their reactivity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-[(methylamino)methyl]phenol. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other chemicals, can also influence its action and efficacy.
Propriétés
IUPAC Name |
4-bromo-2-(methylaminomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEDWUMXQCOGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

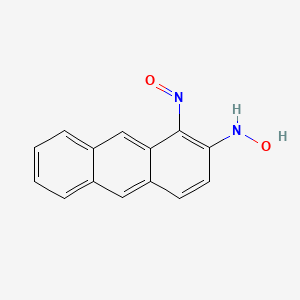
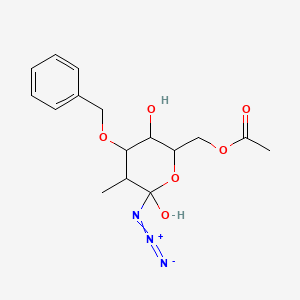
![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)

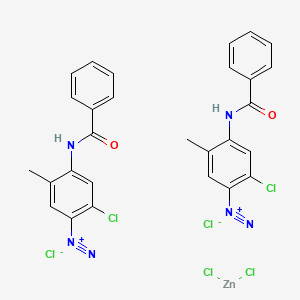
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)




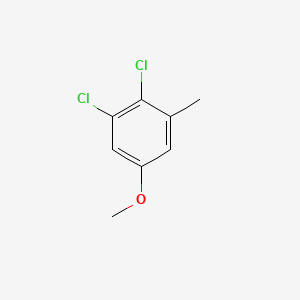

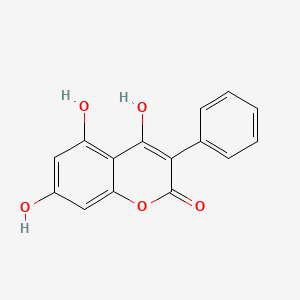
![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)